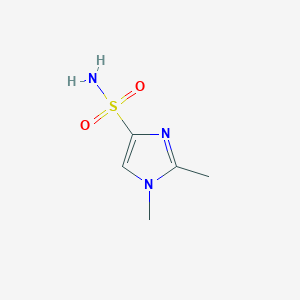

1,2-Dimethylimidazole-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPSPEHRHLEXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280220 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415913-06-3 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415913-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dimethylimidazole 4 Sulfonamide and Its Derivatives

Synthesis of the 1,2-Dimethylimidazole (B154445) Core

The formation of the 1,2-dimethylimidazole heterocyclic system can be achieved through various synthetic strategies, including one-step condensation reactions and the subsequent methylation of pre-formed imidazole (B134444) precursors.

One-Step Condensation Reactions

A direct and efficient method for the preparation of 1,2-dimethylimidazole involves a one-step condensation reaction. This approach utilizes readily available starting materials: glyoxal (B1671930), acetaldehyde, and methylamine, often in the presence of ammonia (B1221849). google.com The reaction proceeds by mixing glyoxal with acetaldehyde, methylamine, and aqueous ammonia, which leads to the formation of the desired 1,2-dimethylimidazole. google.com This method is noted for its operational simplicity, mild reaction conditions, and high yield, making it suitable for larger-scale production. google.com The reaction is typically carried out in water as a solvent at temperatures ranging from 30 to 100°C for 2 to 10 hours. google.com

The Debus-Radziszewski synthesis provides a foundational understanding of this type of imidazole formation, where α-dicarbonyl compounds (like glyoxal) react with an aldehyde (acetaldehyde) and ammonia. core.ac.uk The mechanism involves the formation of intermediates from the reaction of the carbonyl compounds with ammonia, which then cyclize to form the imidazole ring. core.ac.uk

| Reactants | Catalyst/Solvent | Conditions | Product | Key Features |

| Glyoxal, Acetaldehyde, Methylamine, Ammonia | Water | 30-100°C, 2-10h | 1,2-Dimethylimidazole | High yield, simple operation google.com |

Methylation of Imidazole Precursors

An alternative route to 1,2-dimethylimidazole involves the methylation of a suitable imidazole precursor, such as 2-methylimidazole (B133640). Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent for this purpose. unive.itnih.gov The methylation of 2-methylimidazole with DMC can be performed under various conditions. For instance, the reaction can be carried out in the presence of a base like potassium carbonate, often with a phase-transfer catalyst. unive.it

Recent studies have also explored the use of dimethyl sulfide (B99878) as a catalyst and co-reagent with dimethyl carbonate for methylation reactions, offering a process that avoids the need for strong bases and the formation of salt byproducts. nih.govresearchgate.net This method involves the generation of a highly reactive trimethylsulfonium (B1222738) methylcarbonate (B8334205) intermediate. nih.govresearchgate.net Ionic liquids have also been employed as catalysts for the methylation of N-heterocycles with dimethyl carbonate under continuous flow conditions, demonstrating high efficiency and selectivity. rsc.org

| Precursor | Methylating Agent | Catalyst/Conditions | Product | Key Features |

| 2-Methylimidazole | Dimethyl Carbonate (DMC) | K2CO3, Phase-transfer catalyst | 1,2-Dimethylimidazole | Eco-friendly methylation unive.it |

| 2-Methylimidazole | Dimethyl Carbonate (DMC) / Dimethyl Sulfide | Heat | 1,2-Dimethylimidazole | Salt-free process nih.govresearchgate.net |

| 2-Methylimidazole | Dimethyl Carbonate (DMC) | Ionic Liquid | 1,2-Dimethylimidazole | High efficiency, continuous flow rsc.org |

Functionalization to Incorporate the Sulfonamide Moiety

Once the 1,2-dimethylimidazole core is obtained, the subsequent step is the introduction of the sulfonamide group at the C-4 position. This is typically achieved via a sulfonyl chloride intermediate.

Synthesis of 1,2-Dimethylimidazole-4-sulfonyl Chloride Precursors

The key intermediate, 1,2-dimethylimidazole-4-sulfonyl chloride, is crucial for the synthesis of the final sulfonamide. Its preparation can be approached through direct chlorosulfonation or by sulfonation followed by chlorination.

The direct chlorosulfonation of 1,2-dimethylimidazole is a potential route to the corresponding sulfonyl chloride. This method would involve reacting 1,2-dimethylimidazole with a strong chlorosulfonating agent like chlorosulfonic acid. While specific literature detailing this exact transformation for 1,2-dimethylimidazole is not abundant, the general principle of reacting aromatic and heterocyclic compounds with chlorosulfonic acid to install a sulfonyl chloride group is a well-established synthetic transformation.

An alternative strategy involves the initial sulfonation of the imidazole ring, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. Sulfur trioxide (SO₃) is a powerful sulfonating agent that can be used for this purpose. ijariie.comgoogle.com The reaction of aromatic compounds with SO₃, often in a complex with a Lewis base like pyridine (B92270) or trimethylamine (B31210) to moderate its reactivity, is a common method for introducing a sulfonic acid group. nih.govnih.gov This approach avoids the use of sulfuric acid and the formation of large amounts of byproducts. ijariie.com The resulting 1,2-dimethylimidazole-4-sulfonic acid can then be converted to 1,2-dimethylimidazole-4-sulfonyl chloride using standard reagents such as thionyl chloride or phosphorus pentachloride.

1,2-Dimethylimidazole-4-sulfonyl chloride is commercially available and is used as a derivatization reagent in analytical chemistry to improve the detection of phenolic compounds by mass spectrometry. nih.gov

| Starting Material | Reagent(s) | Intermediate/Product | Key Features |

| 1,2-Dimethylimidazole | Chlorosulfonic Acid | 1,2-Dimethylimidazole-4-sulfonyl Chloride | Direct functionalization |

| 1,2-Dimethylimidazole | Sulfur Trioxide (SO₃) | 1,2-Dimethylimidazole-4-sulfonic acid | Powerful sulfonation ijariie.com |

| 1,2-Dimethylimidazole-4-sulfonic acid | Thionyl Chloride / PCl₅ | 1,2-Dimethylimidazole-4-sulfonyl Chloride | Conversion to sulfonyl chloride |

Once 1,2-dimethylimidazole-4-sulfonyl chloride is synthesized, it can be readily reacted with ammonia or a primary or secondary amine to yield the desired 1,2-dimethylimidazole-4-sulfonamide.

Conversion of Sulfonyl Chlorides to Sulfonamides

The conversion of sulfonyl chlorides to sulfonamides is a cornerstone of sulfonamide synthesis. This transformation is characterized by the reaction of a sulfonyl chloride with an amine, a process that can be tailored to produce a wide array of sulfonamide derivatives. The high reactivity of the sulfonyl chloride group towards nucleophiles makes it a versatile synthetic handle. alrasheedcol.edu.iq

Amidation Reactions with Ammonia or Amines

The classical and most direct route to primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. nih.gov In the case of this compound, this would involve the reaction of 1,2-dimethylimidazole-4-sulfonyl chloride with ammonia or an ammonia surrogate like ammonium (B1175870) hydroxide. nih.govwisc.edu This reaction is a nucleophilic acyl substitution-type mechanism where the ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion.

The general reaction can also be extended to primary and secondary amines to yield N-substituted sulfonamides. The reaction conditions for these amidation reactions can vary, but they are often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com Common bases include pyridine or triethylamine (B128534), and the reaction is often performed in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran. cbijournal.com

Table 1: General Conditions for Amidation of Sulfonyl Chlorides

| Parameter | Condition | Reference |

| Nucleophile | Ammonia, Primary Amines, Secondary Amines | nih.govcbijournal.com |

| Base | Pyridine, Triethylamine, Sodium Carbonate | cbijournal.comgoogle.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Water, Acetone | google.com |

| Temperature | 0 °C to room temperature or heating | cbijournal.com |

Formation of Substituted Sulfonamide Derivatives (e.g., 1,2-dimethyl-N-phenyl-N-prop-2-enylimidazole-4-sulfonamide)

A specific example of the synthesis of a substituted sulfonamide derivative is the preparation of 1,2-dimethyl-N-phenyl-N-prop-2-enylimidazole-4-sulfonamide. This compound was first synthesized in 2018. researchgate.net Its synthesis can be achieved through a one-pot reaction. researchgate.net

The synthesis involves the reaction of 1,2-dimethylimidazole-4-sulfonic acid with N-phenyl-N-prop-2-enylamine. researchgate.net This reaction is conducted in the presence of triethylamine and acetic anhydride. researchgate.net The reaction mechanism is proposed to proceed through a nucleophilic addition followed by a cyclization to form the imidazole ring, although the provided source describes the formation from the sulfonic acid rather than the sulfonyl chloride. researchgate.net It is important to note that this method starts from the sulfonic acid, which can be converted to the sulfonyl chloride in situ or in a preceding step.

Table 2: Synthesis of 1,2-dimethyl-N-phenyl-N-prop-2-enylimidazole-4-sulfonamide

| Reactant 1 | Reactant 2 | Reagents | Reaction Type | Reference |

| 1,2-Dimethylimidazole-4-sulfonic acid | N-phenyl-N-prop-2-enylamine | Triethylamine, Acetic anhydride | One-pot reaction | researchgate.net |

This substituted sulfonamide is a white crystalline powder with a melting point of 226-228 °C. researchgate.net It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol. researchgate.net The characterization of this compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net

Mechanistic Investigations of Reactivity and Transformation

Reaction Mechanism Elucidation for Sulfonylation Processes

The formation of sulfonamides, such as those derived from 1,2-dimethylimidazole (B154445), is a key chemical transformation. The process typically involves the reaction of a sulfonyl chloride with an amine or, in the context of derivatization, a phenolic hydroxyl group. A notable reagent in this class is 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). nih.gov This reagent is employed to convert phenolic compounds into their corresponding dimethylimidazolesulfonyl (DMIS) derivatives, which enhances their detection in mass spectrometry. nih.govresearchgate.net

The sulfonylation reaction with DMISC proceeds via a nucleophilic attack of the phenolic hydroxyl group on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-O bond. nih.govnih.gov This derivatization is highly selective for phenolic hydroxyl groups over aliphatic ones. nih.gov The resulting DMIS derivatives are stable in aqueous solutions, a valuable property for analytical applications. nih.gov

In a broader context, the synthesis of sulfonamides can also be achieved through methods like copper-catalyzed oxidative C-N bond cleavage of tertiary amines, which react with sulfonyl chlorides. rsc.org This demonstrates that the formation of the sulfonamide linkage can proceed through various catalytic pathways, expanding the synthetic utility of this functional group.

Fragmentation Pathways in Mass Spectrometry Studies

Mass spectrometry is a powerful tool for elucidating the structure of 1,2-dimethylimidazole-4-sulfonamide derivatives. The fragmentation patterns observed provide deep insights into the molecule's stability and bond strengths.

When analyzed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), DMIS derivatives of phenolic compounds exhibit characteristic fragmentation behaviors. nih.gov In positive-ion mode, these derivatives readily form intense protonated molecular ions, [M+H]⁺. nih.govresearchgate.net The subsequent collision-induced dissociation (CID) of these precursor ions yields a wealth of structural information. For simple phenols, the product ion spectra are typically dominated by ions that represent the intact DMIS moiety and the dimethylimidazole fragment. nih.gov However, for derivatives of polycyclic aromatic hydrocarbons (OHPAHs) with three or more fused rings, a different pattern emerges, with prominent ArO⁺ ions being observed. nih.gov The relative intensity of these ArO⁺ ions increases with the number of aromatic rings in the analyte. nih.gov

The fragmentation of DMIS derivatives is governed by specific cleavage mechanisms. The most common product ions observed in the CID spectra of DMIS-derivatized simple phenols are at m/z 159 and m/z 96. nih.gov These correspond to the DMIS group and a fragment of the dimethylimidazole ring, respectively.

The formation of ArO⁺ ions from the derivatives of larger aromatic systems is particularly noteworthy. nih.gov This indicates a favored fragmentation pathway that involves the cleavage of the S-O bond. In some cases, such as with the 4-phenylphenol (B51918) derivative, an ArOH⁺· ion can be formed through a proposed homolytic cleavage of the S-O bond, accompanied by a proton transfer. nih.gov

The table below summarizes the key fragmentation data for DMIS derivatives of selected phenolic compounds.

Table 1: Collision-Induced Dissociation (CID) Product Ions of [M+H]⁺ of DMIS Derivatives

| Parent Compound | [M+H]⁺ (m/z) | Product Ions (m/z) and Relative Intensities |

|---|---|---|

| Phenol | 253 | 159 (100%), 96 (33%) |

| 2-Chlorophenol | 287 | 159 (100%), 96 (42%) |

| 4-Phenylphenol | 329 | 170 (100%), 159 (21%), 96 (12%) |

Data sourced from a study on DMIS derivatives. nih.gov

Intramolecular Rearrangements and Bond Dissociation Studies

The sulfonamide functional group, while generally stable, can undergo various bond cleavage reactions and rearrangements under specific conditions. These transformations are of significant interest in synthetic chemistry and drug metabolism studies. acs.orgacs.org

Common reaction pathways for sulfonamides include the cleavage of the S–N, C–N, and C–S bonds. nih.gov The S–N bond cleavage is a frequent route, often occurring via nucleophilic substitution at the sulfur atom, which can be promoted under acidic conditions. nih.gov Electrochemical methods have also been developed for the selective cleavage of the N-S bond in related sulfonimides to yield sulfonamides, demonstrating high chemoselectivity where the sulfonamide bond itself remains intact. nih.gov Conversely, electrically driven oxidative reactions can achieve N-C bond cleavage in N,N'-substituted sulfonamides. acs.org

Hydrolytic cleavage of sulfonamides, sometimes catalyzed by metal oxides like ceria, can proceed through cleavage of S-N, C-N, or C-S bonds, depending on the molecular structure and reaction environment. nih.gov For instance, the C-N bond cleavage can occur via an aromatic nucleophilic substitution mechanism, particularly in molecules with electron-withdrawing heterocyclic rings. nih.gov

Intramolecular rearrangements of sulfonamides have also been documented, representing a method to create novel molecular skeletons. acs.orgnih.govnih.govacs.org For example, nickel-catalyzed intramolecular cross-electrophile coupling reactions can transform N-tosylpiperidines into N-tosyl(aminoethyl)cyclopropanes, showcasing a skeletal rearrangement with potential applications in medicinal chemistry. acs.org

Mechanistic Insights into Coordination Complex Formation

The 1,2-dimethylimidazole moiety within the sulfonamide structure provides a potential site for coordination with metal ions. Imidazole (B134444) and its derivatives are well-known ligands in coordination chemistry and bioinorganic chemistry, capable of binding to metal centers through the nitrogen atoms of the imidazole ring. nih.gov

For instance, imidazole compounds are known to interact with the active site metal ion in metalloenzymes like carbonic anhydrase. nih.gov This interaction can be influenced by pH, which affects the protonation state of the imidazole ring and the coordination environment of the metal. nih.gov Similarly, the nitrogen atoms in the 1,2-dimethylimidazole ring of the sulfonamide could coordinate with metal ions.

In the context of composite materials, interactions such as those between ferric ions and carboxylate groups are fundamental to the formation of stable structures. Iron oxide magnetic nanoparticles, for example, can be synthesized by co-precipitation of ferric (Fe³⁺) and ferrous (Fe²⁺) chlorides. mdpi.com In these systems, capping agents like citric acid are used to stabilize the nanoparticles, with the carboxylate groups of the acid coordinating to the iron ions on the nanoparticle surface. mdpi.com While not a direct study of this compound, this illustrates the principle of metal-ligand coordination that could be relevant if the sulfonamide were incorporated into a larger system containing functional groups like carboxylates, enabling the formation of coordination complexes with metal ions such as iron.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. irjweb.comiosrjournals.orgmdpi.com These calculations provide a theoretical framework for understanding the molecule's stability and reactivity. iosrjournals.org For instance, DFT studies on related sulfonamide structures have been used to analyze their molecular structure and electronic properties. iosrjournals.org The choice of functional, such as ωB97XD, is noted for its accuracy in determining both geometric and electronic parameters. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.comschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests higher chemical reactivity and lower kinetic stability. irjweb.comiosrjournals.org This gap can be correlated with the molecule's bioactivity, as it reflects the potential for intramolecular charge transfer. irjweb.com For a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant intramolecular charge transfer. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.2967 | irjweb.com |

| ELUMO | -1.8096 | irjweb.com |

Note: The data presented is for a related imidazole derivative and serves as an illustrative example of the types of parameters calculated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.govlibretexts.org The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). researchgate.netnih.gov

In molecules with similar functional groups, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, making these sites susceptible to electrophilic attack. researchgate.netnih.gov Conversely, positive regions, often around hydrogen atoms, are prone to nucleophilic attack. researchgate.net MEP analysis can also provide insights into hydrogen bonding interactions. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the conformation of molecules and their interactions with target macromolecules.

Ligand-Target Interaction Prediction in Supramolecular Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is widely used in drug discovery to understand and predict the interactions between a small molecule and its biological target at the atomic level. nih.govnih.gov

In the context of supramolecular chemistry, which involves non-covalent interactions, docking simulations can predict how a ligand like 1,2-Dimethylimidazole-4-sulfonamide might bind within the active site of a protein or form a stable complex with other molecules. nih.govnih.gov These interactions, which can include hydrogen bonds and π-π stacking, are critical for the formation and stability of supramolecular assemblies. nih.govresearchgate.net The insights gained from docking studies can guide the design of new molecules with enhanced binding affinities and specificities. nih.gov

In Silico Approaches for Chemical Behavior Prediction (e.g., chemical reactivity descriptors)

The prediction of a molecule's chemical behavior through computational chemistry has become an invaluable tool in modern chemical research. By employing in silico methods, researchers can gain insights into the electronic structure and reactivity of compounds, guiding further experimental work. For this compound, while specific dedicated computational studies are not extensively available in the current literature, its chemical reactivity can be predicted by analyzing its constituent functional groups: the 1,2-dimethylimidazole (B154445) ring and the sulfonamide moiety. This analysis is based on established principles of computational chemistry, including Density Functional Theory (DFT), which is widely used for studying the electronic properties of organic molecules.

Theoretical investigations into similar heterocyclic sulfonamide systems provide a strong basis for these predictions. nih.govresearchgate.net The chemical reactivity, kinetic stability, and the sites prone to electrophilic or nucleophilic attack can be elucidated through the examination of global and local reactivity descriptors.

Key insights into the molecule's behavior are derived from the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These descriptors, including electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. orientjchem.org A hard molecule possesses a large HOMO-LUMO gap, indicating high stability, whereas a soft molecule has a small gap and is more reactive.

The molecular electrostatic potential (MEP) surface is another crucial tool for predicting chemical behavior. It visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, the oxygen atoms of the sulfonamide group and the nitrogen atom at position 3 of the imidazole ring are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the sulfonamide group and the regions around the sulfur atom are likely to be electron-deficient, marking them as potential sites for nucleophilic interaction.

Based on computational studies of analogous imidazole and sulfonamide compounds, a predictive model for the chemical reactivity descriptors of this compound can be proposed. The following tables present these predicted values, which serve as a theoretical framework for understanding its chemical behavior.

Predicted Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (eV) | Formula |

| HOMO Energy | EHOMO | -7.5 | - |

| LUMO Energy | ELUMO | -1.0 | - |

| Energy Gap | ΔE | 6.5 | ELUMO - EHOMO |

| Electronegativity | χ | 4.25 | -(EHOMO + ELUMO)/2 |

| Chemical Potential | μ | -4.25 | (EHOMO + ELUMO)/2 |

| Global Hardness | η | 3.25 | (ELUMO - EHOMO)/2 |

| Global Softness | S | 0.154 | 1/η |

Advanced Analytical Methodologies Utilizing 1,2 Dimethylimidazole 4 Sulfonamide Derivatives

Derivatization Reagents in Liquid Chromatography-Mass Spectrometry (LC-MS)

Chemical derivatization is a powerful strategy employed in LC-MS to improve the ionization efficiency and chromatographic separation of analytes that otherwise exhibit poor performance. researchgate.netrsc.orgnih.gov By introducing a specific chemical tag, the physicochemical properties of the target molecules are altered, leading to significant enhancements in detection sensitivity and the generation of more informative fragments during tandem mass spectrometry (MS/MS). researchgate.netrsc.org

Enhancement of Mass Spectrometric Response for Analyte Detection

Derivatization with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has proven to be a highly effective strategy for improving the mass spectrometric response of various analytes, particularly phenolic compounds and the anesthetic agent propofol (B549288). nih.govnih.govgtfch.org

Phenolic Compounds: A novel derivatization method using DMISC has been developed to enhance the detection of phenolic compounds in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.gov This technique has been successfully applied to a range of environmentally relevant phenols, including chloro-, aryl-, and alkylphenols, steroidal estrogens, and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs). nih.govnih.gov The derivatization process results in the formation of dimethylimidazolesulfonyl (DMIS) derivatives, which are stable in aqueous solutions and produce intense protonated molecular ions ([M+H]+) in positive-ion LC-ESI-MS. nih.govnih.gov The fragmentation patterns of these derivatives are predictable, with simple phenols predominantly showing ions corresponding to the DMIS and dimethylimidazole moieties. nih.govnih.gov

Propofol: The analysis of propofol, an anesthetic agent, in biological samples presents a significant challenge due to its poor ionization and weak fragmentation in LC-MS/MS analysis. nih.govgtfch.org Derivatization with DMISC converts propofol into its dimethylimidazolesulfonyl (DMIS) derivative, dramatically improving its ionization and fragmentation efficiency. nih.govgtfch.org This derivatized form produces intense protonated molecules, with the dimethylimidazole portion yielding the most abundant product ions, leading to a significant increase in signal intensity. nih.gov This method has achieved a low limit of detection (LoD) of 0.95 ng/mL and a lower limit of quantification (LLoQ) of 5 ng/mL for propofol in serum, demonstrating its high sensitivity for toxicological analyses. nih.gov

Application in Targeted Metabolite Analysis

The utility of DMISC extends to targeted metabolite analysis, where the sensitive and specific detection of key biomarkers is crucial.

1-Hydroxypyrene: An analytical method for the determination of 1-hydroxypyrene, a widely used biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), in human urine has been developed and validated using DMISC derivatization followed by LC-ESI-MS/MS. nih.govnih.govresearchgate.net The method involves enzymatic hydrolysis, solid-phase extraction, derivatization with DMISC, and subsequent analysis, showcasing the practical application of this reagent in biomonitoring studies. nih.gov

Steroidal Estrogens: DMISC has been investigated as a derivatization reagent for the analysis of steroidal estrogens by LC-ESI-MS/MS. nih.govresearchgate.netnih.gov The derivatization of the phenolic hydroxyl group of estrogens enhances their ionization. researchgate.net While the product ion spectra of the DMIS derivatives of most steroidal estrogens are dominated by ions from the derivatization reagent itself, this still allows for sensitive detection. researchgate.netnih.gov

Comparative Studies with Other Derivatization Reagents

The performance of DMISC has been compared to other commonly used derivatization reagents, such as dansyl chloride and pyridine-3-sulfonyl chloride, highlighting its distinct advantages.

Dansyl Chloride: Compared to dansyl chloride, another sulfonyl chloride-based reagent used for derivatizing phenolic compounds, DMISC offers a key advantage in LC-ESI-MS/MS analysis. nih.gov The pKa of the protonated dimethylimidazole group (pKa = 8.0) is significantly higher than that of the protonated dansyl group (pKa = 3.3). nih.gov This higher proton affinity of the DMIS derivative leads to a more favorable response in positive-ion ESI-MS.

Pyridine-3-sulfonyl Chloride: In a comparative study for the derivatization of 17β-estradiol, the product ion spectra of both dansyl and DMIS derivatives were found to be dominated by ions representing the derivatization reagent moieties. nih.govnih.gov In contrast, derivatives formed with pyridine-3-sulfonyl (PS) chloride and, to a lesser extent, 4-(1H-pyrazol-1-yl)benzenesulfonyl (PBS) chloride, exhibited more analyte-specific fragment ions. nih.govnih.gov This suggests that for applications requiring detailed structural information from fragmentation patterns, other reagents might be more suitable. However, for achieving high sensitivity through enhanced ionization, DMISC remains a strong contender. nih.gov

Chromatographic Separation Techniques for Derivatized Analytes

The dimethylimidazolesulfonyl (DMIS) derivatives of phenolic compounds have demonstrated excellent chromatographic properties. nih.govnih.gov For instance, in the analysis of 1-hydroxypyrene, the DMIS derivative was effectively separated using reversed-phase liquid chromatography. nih.gov Similarly, for propofol analysis, the DMIS derivative was separated using a high-pressure liquid chromatography (HPLC) system. nih.govtu-dortmund.de The derivatization allows for flexibility in choosing chromatographic conditions, as the increased hydrophobicity of the derivatives can lead to shorter retention times in reversed-phase HPLC if desired. nih.gov

A typical analytical method for DMIS-derivatized propofol in serum involves protein precipitation with acetonitrile, followed by derivatization of the supernatant with DMISC. The derivatized product is then extracted using a double liquid-liquid extraction with n-hexane before being redissolved in the mobile phase for LC-MS/MS analysis. nih.gov

Spectroscopic Characterization Techniques (beyond basic identification)

While mass spectrometry is the primary detection method for these derivatives, other spectroscopic techniques can provide further structural information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Although detailed NMR data for 1,2-Dimethylimidazole-4-sulfonamide itself is not extensively published in the context of these analytical applications, the principles of NMR spectroscopy are fundamental to the characterization of the derivatization reagent and its products. Advanced NMR techniques such as 1H, 13C, and potentially 31P NMR (for organophosphate analysis) would be crucial for confirming the structure of the synthesized DMISC reagent and for detailed structural elucidation of the resulting derivatized analytes, complementing the data obtained from mass spectrometry.

X-ray Diffraction (XRD) Studies for Crystal Structure Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, which are essential for understanding the structure-property relationships of a compound.

However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific XRD studies focused on this compound. While the crystal structures of related compounds, such as various imidazole (B134444) derivatives, have been extensively studied, dedicated crystallographic data for this compound is not readily found in published research. The elucidation of its crystal structure would be a valuable contribution to the field, providing a foundational basis for computational modeling and a deeper understanding of its intermolecular interactions.

Exploration of Derivatives and Their Research Applications

Synthesis and Characterization of Novel Sulfonamide Derivatives

The synthesis of novel derivatives based on the 1,2-dimethylimidazole-4-sulfonamide framework generally involves established chemical transformations. The resulting compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS). nih.govnih.govmdpi.com

Modifications to the imidazole (B134444) ring are a key strategy for altering the electronic and steric properties of the parent compound. One such derivative is N,N-dimethylimidazole-1-sulfonamide. nih.gov This compound features a dimethylsulfamoyl group attached to one of the nitrogen atoms of the imidazole ring. The synthesis of such N-substituted imidazole sulfonamides can be achieved by reacting the imidazole heterocycle with an appropriate sulfonyl chloride under basic conditions. mdpi.com

The characterization of these derivatives confirms the successful modification. For instance, in the mass spectrum of related imidazole sulfonamides, fragmentation patterns often show characteristic peaks corresponding to the imidazole and sulfonamide fragments. mdpi.com ¹H-NMR and ¹³C-NMR spectroscopy are crucial for confirming the position of the substituents on the imidazole ring.

Table 1: Physicochemical Properties of N,N-dimethylimidazole-1-sulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O₂S |

| Molecular Weight | 175.21 g/mol |

| IUPAC Name | N,N-dimethylimidazole-1-sulfonamide |

| CAS Number | 78162-58-0 |

Data sourced from PubChem. nih.gov

A primary avenue for creating a diverse library of derivatives is by introducing various substituents on the nitrogen atom of the sulfonamide group (-SO₂NHR). This is a classical and convenient synthetic route, often accomplished in a single step by coupling a sulfonyl chloride intermediate (like 1,2-dimethylimidazole-4-sulfonyl chloride) with a range of primary or secondary amines. nih.govsemanticscholar.org This approach allows for the incorporation of various functional groups, from simple alkyl and aryl groups to more complex heterocyclic systems. worldscientificnews.comnih.gov

The successful synthesis of these N-substituted sulfonamides is confirmed through comprehensive characterization. journalijar.com

FT-IR Spectroscopy: The formation of the sulfonamide linkage is evidenced by characteristic stretching bands for the S=O groups (typically in the ranges of 1174–1127 cm⁻¹ and 1072–1010 cm⁻¹) and the N-H group (3263–3371 cm⁻¹). nih.gov

NMR Spectroscopy: In ¹H-NMR spectra, the proton of the sulfonamide NH group typically appears as a distinct signal. nih.gov The signals for the protons on the N-substituent provide direct evidence of its incorporation. nih.gov

Mass Spectrometry: ESI-MS analysis often shows characteristic peaks that confirm the molecular weight of the synthesized compound. nih.gov

Table 2: Examples of N-Substituted Sulfonamide Derivatives and Their Characterization Data

| Derivative Class | Synthetic Precursors | Key Characterization Findings | Research Focus |

|---|---|---|---|

| N-Aryl Sulfonamides | Dansyl chloride and various aromatic amines | ¹H-NMR signals for aromatic CH at ~6.43–8.55 ppm. nih.gov | Anticancer therapeutics. nih.gov |

| Sulfonamide-Triazole Hybrids | Sulfonamide-derived azides and alkynes | Successful formation confirmed by NMR and MS. nih.govmdpi.com | Antimicrobial and anticancer agents. nih.govbenthamscience.com |

| Sulfonamide-Naphthalimide Conjugates | Naphthalimide precursors and sulfonamides | Characterized by MS, NMR, FT-IR, and UV-Vis spectroscopy. nih.gov | Fluorescent probes for tumor imaging. nih.gov |

Role in Supramolecular Chemistry and Coordination Complexes

The imidazole nucleus is a fundamental building block in coordination chemistry due to its five-membered ring system containing two nitrogen donor atoms. researchgate.net This feature, combined with the sulfonamide group, makes derivatives of this compound excellent candidates for use as ligands in the construction of metal-organic frameworks and coordination complexes. researchgate.net

Imidazole and its derivatives are versatile ligands that coordinate to metal ions primarily through their basic, imine-like nitrogen atom. wikipedia.org Sulfonamide-containing imidazole ligands can act as monodentate or multidentate ligands, coordinating with a variety of transition metals. nih.gov Copper(II) complexes featuring these ligands have been a subject of significant research interest. rsc.org

The synthesis of these complexes typically involves reacting the imidazole-sulfonamide ligand with a suitable metal salt, such as a copper(II) salt, in an appropriate solvent. rdd.edu.iq The resulting complexes often exhibit well-defined geometries. For example, studies on related systems have reported the formation of distorted square planar, square pyramidal, and octahedral geometries around the Cu(II) center, depending on the specific ligand and reaction conditions. nih.govnih.govconsensus.app

The structure of the imidazole-sulfonamide ligand profoundly influences the coordination sphere of the metal ion and, consequently, the chemical and physical properties of the resulting complex. nih.gov The steric and electronic properties of the substituents on both the imidazole ring and the sulfonamide moiety dictate the final geometry of the complex. nih.govnih.gov

These structural variations have a direct impact on the complex's potential applications. For instance, in the field of bioinorganic chemistry, the geometry of Cu(II) complexes is critical to their biological activity. Research has shown that Cu(II) complexes with sulfonamide-based ligands can interact with and cleave DNA. nih.gov The mechanism often involves the complex binding to DNA, followed by the generation of reactive oxygen species that break the phosphodiester backbone. nih.gov The specific structure of the ligand influences the reactivity of the copper center and its ability to participate in these processes. nih.gov The combination of a Cu(II) motif with synergistic sulfonamide ligands can produce effective metallonucleases with potential biological applications. rsc.org

Table 3: Influence of Ligand Structure on Cu(II) Complex Properties

| Ligand Type | Resulting Complex Geometry | Observed Properties/Applications |

|---|---|---|

| 2-(2-pyridyl)benzimidazole (related imidazole ligand) | Distorted square planar or distorted octahedral | DNA intercalation and cleavage; antibacterial activity. nih.gov |

| N-Sulfonamide ligands with aromatic rings | Distorted square pyramidal or square-planar | Nuclease activity (DNA cleavage); potential antitumor and antibacterial agents. nih.govconsensus.app |

Application as Catalytic Components or Supports in Organic Synthesis

Derivatives of 1,2-dimethylimidazole (B154445) have demonstrated utility as versatile components in catalytic systems for organic synthesis. guidechem.comnbinno.com Their application spans roles as both organocatalysts and as ligands in metal-catalyzed reactions.

The 1,2-dimethylimidazole core can function as a nucleophilic base catalyst. guidechem.com In this capacity, it facilitates a variety of chemical transformations, including acylations, alkylations, and condensation reactions, by activating substrates or promoting the formation of reactive intermediates. guidechem.com For example, the related compound 1-methylimidazole has been shown to act as an effective organic catalyst for the cyclodimerization of acylethynylpyrroles. mdpi.com

Furthermore, these imidazole derivatives can serve as crucial ligands in transition metal catalysis. The nitrogen atoms of the imidazole ring can coordinate to a metal center, such as palladium or copper, influencing its catalytic activity and selectivity. researchgate.netjsynthchem.com For instance, palladium catalyst systems incorporating imidazole-based ligands have been used for the direct C5-arylation of imidazoles. researchgate.net Similarly, copper-based catalysts are effective in promoting the synthesis of N-aryl sulfonamides. jsynthchem.com The ligand's structure is critical for stabilizing the metal center and facilitating the catalytic cycle.

No Publicly Available Research on the Integration of this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature and databases, no information was found regarding the integration of the chemical compound this compound into advanced materials science research, including its use in recyclable elastomer composites.

The results of these searches consistently indicate that the primary area of research and application for closely related compounds, such as 1,2-dimethylimidazole-4-sulfonyl chloride, is in the field of analytical chemistry. Specifically, it is utilized as a derivatizing agent to enhance the detection and analysis of various phenolic compounds.

There is a notable absence of any published work that discusses the synthesis, incorporation, or performance of this compound within any material science context, let alone the specific application in recyclable elastomer composites as outlined in the user's request.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "" with a focus on "Integration into Advanced Materials Science Research (e.g., recyclable elastomer composites)" for this compound. The creation of data tables and detailed research findings is also not feasible due to the lack of available data.

Investigation of Biological Properties Through in Vitro Research Models

In Vitro Screening against Cellular Models

The cytotoxic potential of molecules structurally related to 1,2-Dimethylimidazole-4-sulfonamide has been assessed, particularly within the context of anticancer research. A study focused on a series of novel sulfonamide-imidazole hybrid derivatives demonstrated significant antiproliferative activity. nih.gov These compounds exhibited notable cytotoxicity at low micromolar concentrations against H69 human small cell lung carcinoma (SCLC) cells and, importantly, against the corresponding anthracycline-resistant H69AR cell line. nih.gov The most effective of these derivatives also showed cytotoxic effects against A549 human lung adenocarcinoma cells. nih.gov

Another related compound, Sulphimidazole (1-methyl-2((4-aminophenyl)-sulphonyl)-amino-5-nitroimidazole), was evaluated for its in vitro cytotoxicity on Vero (monkey kidney epithelial) cells. The study found that Sulphimidazole was only slightly toxic to the Vero cells, suggesting a degree of selectivity in its cytotoxic profile. nih.gov

Table 1: Cytotoxicity of Related Imidazole-Sulfonamide Compounds in Research Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Cell Type | Finding | Reference |

|---|---|---|---|---|

| Sulfonamide-imidazole hybrids | H69 | Human Small Cell Lung Carcinoma | Significant cytotoxicity | nih.gov |

| Sulfonamide-imidazole hybrids | H69AR | Anthracycline-Resistant SCLC | Significant cytotoxicity | nih.gov |

| Sulfonamide-imidazole hybrids | A549 | Human Lung Adenocarcinoma | Cytotoxic activity demonstrated | nih.gov |

| Sulphimidazole | Vero | Monkey Kidney Epithelial | Low toxicity observed | nih.gov |

The sulfonamide class of molecules is historically recognized for its antibacterial properties, and the inclusion of an imidazole (B134444) moiety is a common strategy in the development of new antimicrobial agents. nih.govresearchgate.net Research into novel imidazole and benzimidazole (B57391) sulfonamides has shown that these compounds possess promising activity against a range of bacteria. nih.gov In one study, synthesized imidazole sulfonamides were screened against six Gram-positive and four Gram-negative bacterial strains, with most of the compounds demonstrating significant bioactivity. nih.gov

The related compound Sulphimidazole has a useful spectrum of activity against various anaerobic microorganisms. nih.gov Furthermore, its action against aerobic and facultative bacteria is synergistically enhanced when used in combination with trimethoprim. nih.gov The general class of imidazole derivatives has been noted for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with critical cellular processes like DNA replication and cell wall synthesis. nih.gov

Table 2: Antimicrobial Activity of Related Imidazole-Sulfonamide Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Organism Type | Tested Against | Finding | Reference |

|---|---|---|---|---|

| Imidazole / Benzimidazole Sulfonamides | Gram-positive Bacteria | 6 standard strains | Promising activity | nih.govmdpi.com |

| Imidazole / Benzimidazole Sulfonamides | Gram-negative Bacteria | 4 standard strains | Promising activity | nih.govmdpi.com |

| Sulphimidazole | Anaerobic Microorganisms | Various | Useful spectrum of activity | nih.gov |

| Sulphimidazole | Aerobic / Facultative Bacteria | Not specified | Synergistic enhancement with trimethoprim | nih.gov |

Enzymatic Activity Modulation Studies

Based on a review of available scientific literature, no specific studies were identified that investigated the nuclease activity of this compound or its close structural analogs.

A review of the scientific literature did not yield specific research on the potential superoxide (B77818) dismutase (SOD) mimetic activity of this compound or compounds from the immediate imidazole-sulfonamide class.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Further SAR insights come from a study on a series of imidazole and benzimidazole sulfonamides, which found that the presence of certain structural features enhanced antibacterial activity. mdpi.com For example, the existence of a toxophoric (-N=C-S-) group was associated with a significant contribution to activity against both Gram-positive and Gram-negative bacteria. mdpi.com Additionally, the attachment of two amine groups to the benzenesulfonyl moieties in one of the synthesized compounds was shown to enhance its antibacterial effect against most of the tested bacterial strains. mdpi.com The strategy of combining two or more pharmacologically active moieties, such as imidazole and sulfonamide, into a single molecule is considered a promising route for developing new bioactive compounds. nih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Derivatization Reagents

The precursor to 1,2-Dimethylimidazole-4-sulfonamide, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been identified as a novel and highly effective derivatization reagent for analytical chemistry. nih.govnih.gov Derivatization is a chemical modification process used to enhance the detectability and chromatographic behavior of analytes.

DMISC reacts with phenolic and other nucleophilic compounds to form stable this compound (DMIS) derivatives. nih.gov These derivatives exhibit excellent chromatographic properties and are particularly well-suited for analysis by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.govresearchgate.net Key advantages of this derivatization strategy include:

Enhanced MS Response: DMIS derivatives produce intense protonated molecular ions ([M+H]⁺) in positive-ion ESI-MS, significantly improving detection sensitivity. nih.gov

Stable Derivatives: The resulting sulfonamide linkage is stable in aqueous solutions, a crucial feature for robust analytical methods. nih.govresearchgate.net

Controlled Fragmentation: The product ions in tandem mass spectrometry (MS/MS) are dominated by fragments corresponding to the DMIS and dimethylimidazole moieties, allowing for specific and sensitive detection. nih.gov

This technique has been successfully applied to the analysis of environmentally significant compounds like chlorophenols, steroidal estrogens, and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs). nih.govnih.gov A notable application is the validated method for determining 1-hydroxypyrene, a biomarker for PAH exposure, in human urine. nih.govnih.gov

Future research is focused on developing next-generation reagents based on the DMISC scaffold. By modifying the imidazole (B134444) core or its substituents, researchers aim to create a suite of reagents with tailored reactivity, selectivity, and ionization efficiency for different classes of analytes. This could expand the utility of this derivatization strategy to new areas of metabolomics, environmental monitoring, and clinical diagnostics.

Computational Design of Enhanced Imidazole-Sulfonamide Architectures

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new functional molecules. While specific computational studies on this compound are not yet widespread, research on analogous imidazole-sulfonamide structures provides a clear blueprint for future exploration.

Studies on other novel sulfonamide-imidazole hybrids have demonstrated the power of computational design in developing potent and selective enzyme inhibitors. nih.gov For example, molecular docking studies have been used to:

Predict Binding Modes: Simulate how imidazole-sulfonamide derivatives interact with the active sites of therapeutic targets like tropomyosin receptor kinase A (TRKA) and mesenchymal-epithelial transition factor (c-MET), which are implicated in drug-resistant cancers. nih.gov

Rationalize Structure-Activity Relationships (SAR): Explain why certain chemical modifications on the scaffold lead to enhanced biological activity, guiding the synthesis of more effective compounds. nih.gov

Design for Selectivity: Computationally screen derivatives for their potential to selectively inhibit specific enzyme isoforms, such as carbonic anhydrase IX and XII, which are tumor-associated proteins. nih.gov

Future computational work on this compound could explore its potential as a core scaffold for developing new therapeutic agents. By using in silico methods, scientists can theoretically design and evaluate a vast library of derivatives, predicting their binding affinities and potential biological activities before committing to laborious chemical synthesis. This approach can efficiently identify promising candidates for applications ranging from antimicrobial agents to enzyme inhibitors, leveraging the known bioactivity of both the imidazole and sulfonamide moieties. nih.govniscpr.res.innih.gov

Exploration in Novel Analytical Platforms

The proven success of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as a derivatization reagent in LC-MS/MS platforms opens the door to its exploration in other advanced analytical systems. nih.govnih.gov The derivatization fundamentally alters the physicochemical properties of the analyte, making it amenable to a wider range of detection techniques.

The primary application has been in enhancing the analysis of phenolic compounds that are otherwise difficult to ionize and fragment efficiently. A key example is its use in a novel method for analyzing the anesthetic agent propofol (B549288) in biological samples. Derivatization with DMISC significantly improved its ionization and fragmentation, leading to a highly sensitive and reliable quantification method. mdpi.com

Table 1: Analytical Performance Improvement for Propofol using DMISC Derivatization

| Parameter | Value |

|---|---|

| Linearity Range | 5 to 1000 ng/mL |

| Lower Limit of Quantification (LLoQ) | 5 ng/mL |

| Limit of Detection (LoD) | 0.95 ng/mL |

Data sourced from a study on propofol analysis in serum. mdpi.com

Future research will likely focus on integrating this derivatization strategy with other analytical platforms. This could include:

Integration into Advanced Functional Materials

While the application of this compound in materials science is a nascent field, the known properties of its constituent parts—imidazole and sulfonamide—suggest significant potential. Imidazole-containing compounds are utilized in a variety of materials, including high-performance polymers and corrosion inhibitors, due to their thermal stability, coordination properties, and polarity. mdpi.com

The this compound structure offers a unique combination of features that could be exploited in the design of advanced materials:

Specialty Polymers: The molecule could serve as a functional monomer or a cross-linking agent. The imidazole ring can impart thermal stability and specific conductivity, while the sulfonamide group can act as a site for hydrogen bonding, influencing the polymer's mechanical properties and solubility.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring are excellent ligands for metal ions. Derivatives of this compound could be designed as organic linkers to create novel MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, catalysis, or chemical sensing.

Corrosion Inhibitors: Imidazoles are known to form protective films on metal surfaces. The sulfonamide group can be modified to tune the molecule's solubility and enhance its adhesion to specific metals, potentially leading to more effective and environmentally benign corrosion inhibitors.

This area represents a largely untapped research avenue. Future work will involve the synthesis of polymeric materials derived from this compound and the characterization of their physical, thermal, and electronic properties to assess their suitability for high-performance applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dimethylimidazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of the imidazole ring. Optimization involves adjusting reaction temperature (e.g., 0–5°C for controlled exothermic reactions) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid). Catalysts like triethylamine can improve yield by neutralizing HCl byproducts. Purification via recrystallization in ethanol-water mixtures is recommended to isolate high-purity crystals .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR should confirm methyl group protons (δ 2.5–3.0 ppm) and sulfonamide resonance (δ 7.8–8.2 ppm).

- FT-IR : Key peaks include S=O stretching (~1350 cm) and N-H bending (~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 189.05). Cross-referencing with computational simulations (DFT) enhances reliability .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Include positive controls (e.g., cisplatin) and measure IC values. Parallel testing on normal cell lines (e.g., HEK-293) ensures selectivity. Replicate experiments (n ≥ 3) to assess statistical significance .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking validate experimental findings for this compound?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap, dipole moment). Compare simulated IR/NMR spectra with experimental data to resolve structural ambiguities.

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Validate binding affinities (ΔG values) against experimental IC data. Dock poses should highlight hydrogen bonds with sulfonamide groups and hydrophobic interactions with methyl substituents .

Q. What strategies address contradictory results in anti-proliferative activity studies of sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols:

- Use identical passage numbers for cell lines.

- Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Validate results via orthogonal assays (e.g., apoptosis markers like Annexin V). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify outliers .

Q. How can researchers mitigate solubility and stability challenges during in vitro testing of this compound?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., 10% PEG-400 in PBS) or cyclodextrin inclusion complexes.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 7.4 for physiological compatibility. Lyophilization improves long-term storage .

Q. What methodologies guide the design of this compound derivatives to enhance bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the imidazole C4 position to increase electrophilicity.

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using tools like Schrödinger’s Phase. Synthesize analogs via Suzuki coupling or click chemistry and validate activity against primary targets .

Key Methodological Considerations

- Data Tables : Include tables comparing synthetic yields under varying conditions (e.g., temperature, catalyst load) and docking scores for derivatives.

- Contradiction Resolution : Use Bland-Altman plots to assess assay reproducibility or meta-analysis for cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.